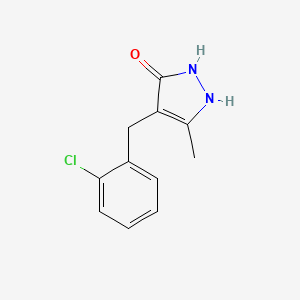

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

Description

4-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-ol (CAS: 1211450-13-3) is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 3, and a 2-chlorobenzyl substituent at position 4. Its structure (Fig. 1) enables diverse intermolecular interactions, including hydrogen bonding via the hydroxyl group and π-π stacking due to the aromatic chlorobenzyl moiety.

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBOAVPXKDMZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural configuration that may enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is CHClNO, with a molecular weight of approximately 227.67 g/mol. The presence of a chlorobenzyl group and a methyl group on the pyrazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has shown promising anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.

Table 2: Anti-inflammatory Activity Data

| Compound | IC (μg/mL) | Reference Standard (IC) |

|---|---|---|

| 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol | 57.24 | Diclofenac Sodium (54.65) |

The compound's ability to modulate inflammatory responses suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Potential

Emerging research indicates that pyrazole derivatives, including 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, may possess anticancer properties. Preliminary studies have suggested that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Anticancer Activity

In vitro studies on glioma cell lines revealed that treatment with 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Further investigations are required to elucidate the specific mechanisms involved.

The precise mechanism by which 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol exerts its biological effects involves interactions with various enzymes and receptors within the body. The chlorobenzyl moiety is believed to enhance binding affinity to biological targets, modulating their activity and leading to the observed therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : Ortho-substituted benzyl (target compound) vs. para-substituted () alters steric and electronic effects. The ortho-Cl may hinder rotational freedom, affecting binding in biological systems.

- Functional Groups : The 5-OH group in the target compound enables stronger hydrogen bonding compared to ketone or ester analogs (e.g., ).

- Aromatic Systems : Bis-pyrazole (C74) and diaryl-substituted derivatives () exhibit extended π-systems, enhancing stacking interactions but reducing solubility.

2.2. Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.